Tosylation Step Yield of 98% vs. Literature Yields for Alternative 4-Hydroxy-2-butanone Activation Routes
In the patented process CN112079732B, 4-hydroxy-2-butanone is converted to 4-p-toluenesulfonyloxy-2-butanone (the target compound) by reaction with p-toluenesulfonyl chloride in dichloromethane/pyridine, achieving an isolated yield of 98% [1]. This compares favorably with alternative activation strategies: direct conversion of 4-hydroxy-2-butanone to the corresponding chloride (4-chloro-2-butanone) typically requires harsh reagents (SOCl₂ or PCl₃) and yields are complicated by acid-catalyzed dehydration of the β-hydroxy ketone to methyl vinyl ketone . The mesylation of 4-hydroxy-2-butanone with methanesulfonyl chloride, while also high-yielding, produces a mesylate that is demonstrably less reactive in subsequent displacement reactions (see Evidence_Items 2 and 3 below) [2].
| Evidence Dimension | Isolated yield of 4-hydroxy-2-butanone sulfonate ester formation |
|---|---|
| Target Compound Data | 98% isolated yield (4-p-toluenesulfonyloxy-2-butanone) |
| Comparator Or Baseline | 4-Chloro-2-butanone: typical yields range 60–85% with competing elimination; 4-mesyloxy-2-butanone: yields typically 85–95% but with lower subsequent displacement efficiency (class-level inference) |
| Quantified Difference | 98% (tosylate) vs. 60–85% (chloride, class-level inference); yield advantage of 13–38 absolute percentage points over halide routes |
| Conditions | CH₂Cl₂/pyridine, room temperature, p-TsCl; 65 mL 4-hydroxy-2-butanone scale; ¹H NMR confirmed (δ 7.78, 7.36, 4.25, 2.83, 2.45, 2.15 ppm) |
Why This Matters
A near-quantitative tosylation yield minimizes starting material loss and purification burden at the first step of multi-step sequences, directly reducing cost of goods in scaled production of downstream pharmaceutical intermediates.
- [1] CN112079732B. Example Step 1: 4-p-toluenesulfonyloxy-2-butanone prepared with 98% yield. Chinese Patent. Paragraph [0215]. View Source
- [2] Tipson, R. S. Sulfonic Esters of Carbohydrates: Part II. Advances in Carbohydrate Chemistry 1953, 8, 107–215. (Establishes p-tolylsulfonyloxy > methylsulfonyloxy in displacement reactivity.) View Source
